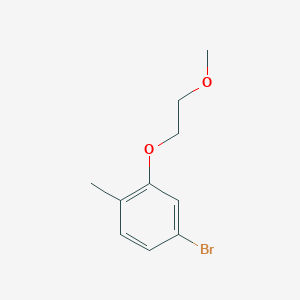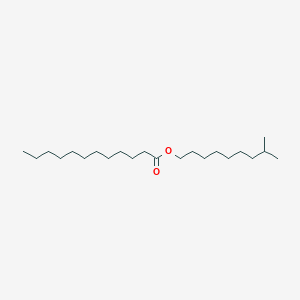
Isodecyl laurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isodecyl laurate is a fatty acid ester that is commonly used in the cosmetics and personal care industry due to its emollient and moisturizing properties. It is a clear, colorless liquid that is soluble in most organic solvents. Isodecyl laurate is a non-ionic surfactant that is derived from lauric acid, a medium-chain fatty acid found in coconut oil and palm kernel oil. In recent years, isodecyl laurate has gained significant attention from the scientific community due to its potential applications in various fields such as drug delivery, food packaging, and agriculture.
Mecanismo De Acción
Isodecyl laurate works by forming a protective barrier on the skin, which helps to prevent moisture loss and maintain skin hydration. It also has emulsifying properties, which allows it to mix with water and oil-based ingredients, making it an ideal ingredient in many cosmetic formulations.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that isodecyl laurate has a low toxicity profile and is well-tolerated by the skin. It has been shown to improve skin hydration and reduce transepidermal water loss, which can help to improve the overall health and appearance of the skin. Isodecyl laurate has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory skin conditions such as acne and eczema.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using isodecyl laurate in lab experiments is its low toxicity profile and high solubility in organic solvents. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using isodecyl laurate is its limited water solubility, which may make it difficult to use in aqueous-based formulations.
Direcciones Futuras
There are several potential future directions for research on isodecyl laurate. One area of interest is its potential use in food packaging as a natural preservative. Isodecyl laurate has been shown to have antimicrobial properties, which may make it a viable alternative to synthetic preservatives. Another area of interest is its potential use in agriculture as a natural pesticide. Isodecyl laurate has been found to be effective against various insect pests, which may make it a more sustainable option compared to traditional chemical pesticides.
Conclusion:
In conclusion, isodecyl laurate is a versatile fatty acid ester that has potential applications in various fields. Its low toxicity profile, emollient properties, and antimicrobial activity make it an attractive ingredient in many cosmetic and pharmaceutical formulations. Further research on its potential use in food packaging and agriculture may lead to the development of more sustainable and eco-friendly products.
Métodos De Síntesis
Isodecyl laurate can be synthesized by the esterification of lauric acid with isodecyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at a temperature of around 100-120°C under reflux conditions for several hours. The resulting product is then purified by distillation or chromatography to obtain pure isodecyl laurate.
Aplicaciones Científicas De Investigación
Isodecyl laurate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been used as a drug delivery vehicle due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Isodecyl laurate has also been investigated for its antimicrobial properties and has shown promising results against various bacterial and fungal strains.
Propiedades
Número CAS |
14779-93-2 |
|---|---|
Nombre del producto |
Isodecyl laurate |
Fórmula molecular |
C22H44O2 |
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
8-methylnonyl dodecanoate |
InChI |
InChI=1S/C22H44O2/c1-4-5-6-7-8-9-10-13-16-19-22(23)24-20-17-14-11-12-15-18-21(2)3/h21H,4-20H2,1-3H3 |
Clave InChI |
UOFXSBOAZYCBAV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCCCCCCCC(C)C |
SMILES canónico |
CCCCCCCCCCCC(=O)OCCCCCCCC(C)C |
Otros números CAS |
94247-10-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



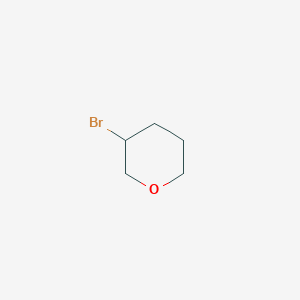
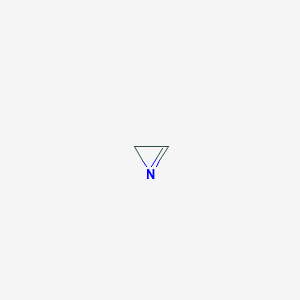
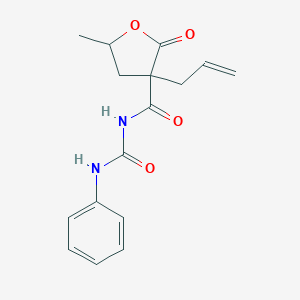
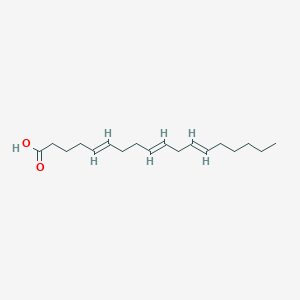
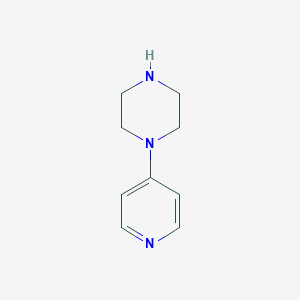
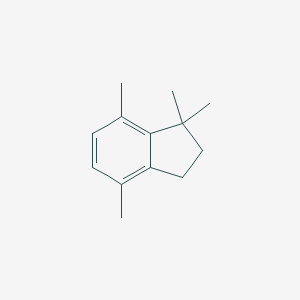
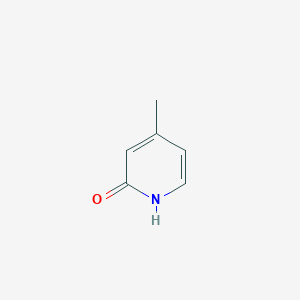
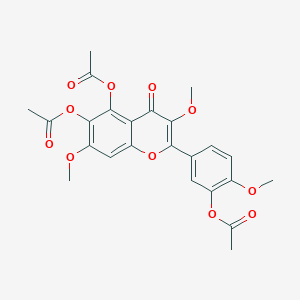
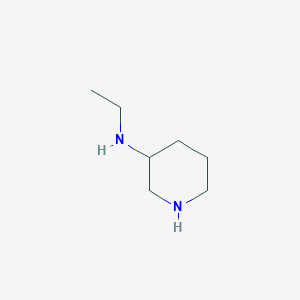
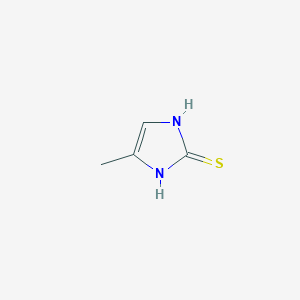
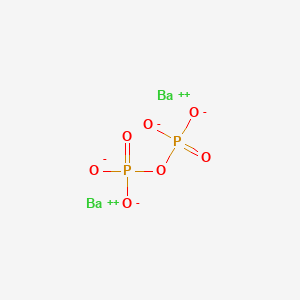
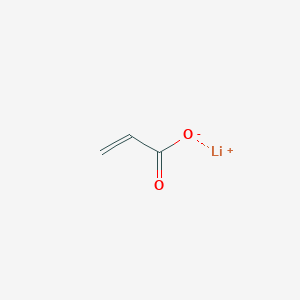
![[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B87372.png)
